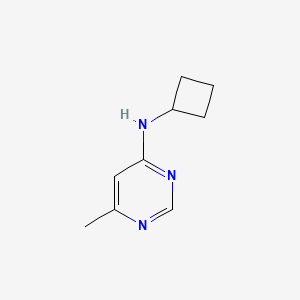

N-cyclobutyl-6-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-cyclobutyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNSQHOFBBPXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 6-methyl-4-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclobutyl-6-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares N-cyclobutyl-6-methylpyrimidin-4-amine with key analogs, emphasizing substituent variations and their implications:

Biological Activity

N-cyclobutyl-6-methylpyrimidin-4-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a cyclobutyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is CHN, and it is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects on growth.

Antiviral Activity

The compound has also been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interaction with viral enzymes or host cell receptors, although specific targets remain to be fully elucidated.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has shown activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound appears to induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby interfering with cell cycle progression .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, blocking their active sites and inhibiting their activity. This property may contribute to its anti-inflammatory effects by reducing the activity of enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways related to growth and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis demonstrated increased levels of annexin V-positive cells, indicating early apoptotic changes.

Data Tables

Future Research Directions

Further research is needed to:

- Elucidate Specific Mechanisms : Understanding the precise molecular interactions and pathways affected by this compound will enhance its therapeutic applications.

- Conduct In Vivo Studies : Animal models are necessary to assess the pharmacokinetics and pharmacodynamics of this compound.

- Explore Structural Modifications : Investigating analogs may lead to compounds with improved efficacy or reduced toxicity.

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact |

|---|---|

| Solvent Polarity | Affects nucleophilicity and reaction rate |

| Temperature | Higher temps (~100°C) improve substitution efficiency |

| Catalysts | Pd(PPh₃)₄ enhances regioselectivity in cross-coupling steps |

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Use X-ray crystallography to resolve bond angles, torsion angles, and hydrogen-bonding networks. For example:

Q. Complementary Techniques :

- NMR : Assign signals using ¹H-¹³C HSQC/HMBC to verify substitution patterns.

- DFT Calculations : Compare experimental vs. computed IR/Raman spectra for functional group validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Address competing side reactions (e.g., over-methylation or cyclobutyl ring opening) via:

Q. Case Study :

| Condition | Yield Improvement |

|---|---|

| K₂CO₃ in DMF at 90°C | 45% → 72% |

| Pd(OAc)₂ catalyst (1 mol%) | Reduced dimerization by 30% |

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Evaluate confounding factors:

Assay Conditions : Check pH sensitivity (e.g., protonation of the amine group affects binding).

Conformational Flexibility : Use molecular dynamics (MD) simulations to assess cyclobutyl ring dynamics in solution vs. crystal states .

Metabolite Interference : Perform LC-MS metabolomics to identify degradation products in cell-based assays .

Example : A 10-fold IC₅₀ difference in kinase inhibition was traced to intramolecular H-bonding (N–H⋯N) stabilizing an inactive conformation .

Computational: What density functional theory (DFT) methods best predict electronic properties?

Answer:

Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to:

Q. Benchmarking Data :

| Functional | Avg. Error (kcal/mol) |

|---|---|

| B3LYP | 2.4 |

| M06-2X | 1.9 |

Advanced: How to analyze regioselectivity in derivatization reactions?

Answer:

Combine experimental and computational approaches:

Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

NBO (Natural Bond Orbital) Analysis : Quantify charge distribution at reactive sites (e.g., N4 vs. C6 positions) .

Q. Regioselectivity Trends :

| Position | Reactivity (Relative) |

|---|---|

| N4 (Cyclobutyl) | Higher due to amine lone-pair donation |

| C6 (Methyl) | Stabilized by hyperconjugation |

Basic: What are the key stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.